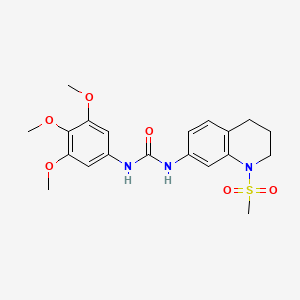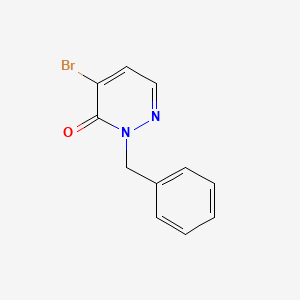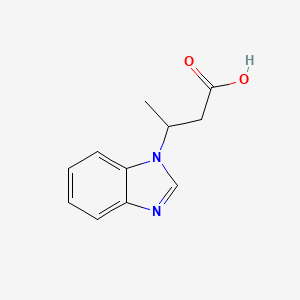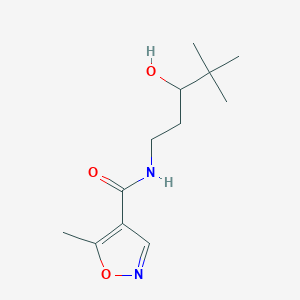
N-(3-hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxamide, also known as AICAR, is a synthetic nucleotide analog that has been extensively studied for its potential therapeutic applications. AICAR is a cell-permeable compound that is able to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Aplicaciones Científicas De Investigación
Auxiliary-Directed γ-C(sp³)-H Bond Activation
One significant application of related compounds involves the use of 5-methylisoxazole-3-carboxamide (MICA) derivatives for Pd-catalyzed C(sp³)-H bond activation. This process facilitates the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to the synthesis of various γ-substituted non-natural amino acids. The directing group can be conveniently removed and recovered under mild conditions, showcasing its utility in chemical synthesis (Pasunooti et al., 2015).
Bimetallic Composite Catalysts
N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide has been utilized as a ligand to obtain bimetallic boron-containing heterogeneous catalysts, demonstrating high activity as catalysts of Suzuki reaction in aqueous media. This facilitates the synthesis of heterobiaryls containing furyl and thienyl rings, contributing to advancements in the field of organic synthesis and potentially impacting the development of pharmaceuticals and materials (Bumagin et al., 2019).
Isoxazole Derivatives as Immunosuppressants
Isoxazole derivatives, including those structurally related to N-(3-hydroxy-4,4-dimethylpentyl)-5-methylisoxazole-4-carboxamide, have shown potential as immunosuppressive agents. Specifically, the isoxazol leflunomide and its active metabolite have been in clinical trials as disease-modifying antirheumatic drugs. These compounds act by inhibiting dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis, which is essential for normal immune cell functions. This highlights the therapeutic potential of isoxazole derivatives in treating autoimmune diseases and managing transplant rejection (Knecht & Löffler, 1998).
Propiedades
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-8-9(7-14-17-8)11(16)13-6-5-10(15)12(2,3)4/h7,10,15H,5-6H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTKCANKJPVRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCC(C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2741322.png)

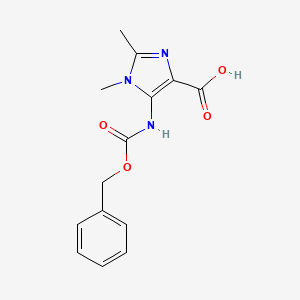
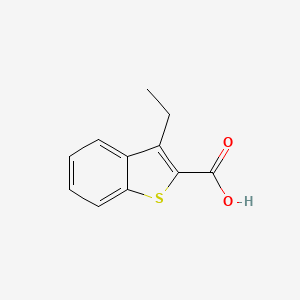
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2741328.png)
![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,2-dimethylpropanoate](/img/structure/B2741330.png)
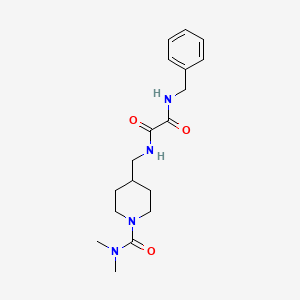
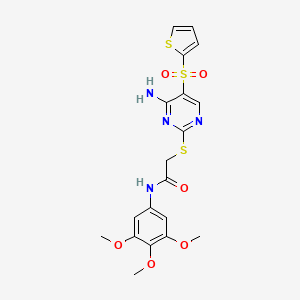
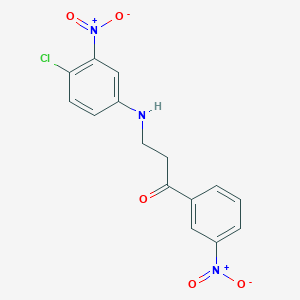
![1,3-Diazaspiro[4.11]hexadecane-2,4-dione](/img/structure/B2741336.png)
![1-benzyl-3-[(4-chlorophenyl)sulfanyl]-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2741337.png)
